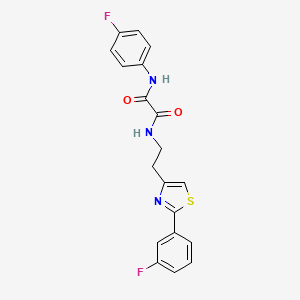

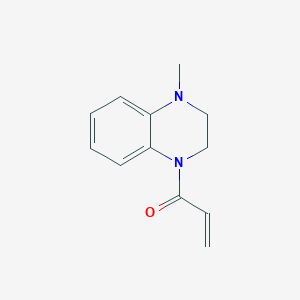

N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is not directly reported in the provided papers. However, insights can be drawn from related synthetic methods. A novel one-pot synthetic approach to oxalamides has been developed, which involves the Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared and characterized by multinuclear NMR, elemental analyses, and FTIR spectroscopy. X-ray diffraction and theoretical calculations were used to analyze structural and conformational properties, revealing that the carbonyl and thiourea groups are almost planar with an antiperiplanar conformation stabilized by intramolecular hydrogen bonding . These techniques could similarly be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase has been conducted, demonstrating high-affinity inhibition of the enzyme and the ability to increase kynurenic acid concentration in the brain after oral administration . These findings suggest that the compound may also interact with biological targets and could be analyzed for similar biochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been assessed through various analyses. The adamantane-1,3,4-thiadiazole hybrid derivatives were studied for their noncovalent interactions using crystallographic and QTAIM analysis. The crystal structures, intermolecular interaction energies, and Hirshfeld surface analysis provided insights into the relative contributions of different non-covalent interactions, such as hydrogen bonding and halogen interactions . These methods could be employed to determine the physical and chemical properties of this compound, which may exhibit similar interactions due to the presence of fluorine atoms and potential hydrogen bond donors and acceptors within its structure.

Scientific Research Applications

Understanding Orexin Receptor Mechanisms

N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, through its involvement in studies on orexin receptors, contributes to our understanding of compulsive food consumption and its potential implications for binge eating disorders. The selective antagonism at orexin-1 receptor (OX1R) mechanisms, as demonstrated by SB-649868, highlights a significant role of OX1R in binge eating, suggesting that targeting OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Advancements in Anticancer and Anti-HCV Agents

In the realm of cancer and hepatitis C virus (HCV) research, the synthesis and characterization of derivatives, inspired by the core chemical structure of this compound, have shown promise. These derivatives display potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting a multifaceted approach towards developing therapeutic agents with minimized tissue damage compared to current options (Küçükgüzel et al., 2013).

Exploration of Antiviral and Cytotoxic Activities

Further exploration into novel pyrazole- and isoxazole-based heterocycles, derived from related chemical structures, has led to the identification of compounds with significant antiviral and cytotoxic activities, especially against Herpes simplex type-1 (HSV-1). This research opens avenues for developing new treatments against viral infections, underlining the importance of these chemical structures in medicinal chemistry (Dawood et al., 2011).

Herbicide Analysis and Environmental Impacts

The analysis of herbicides and their degradates, including those related to the chemical structure of this compound, highlights the environmental impacts and the need for monitoring these compounds in natural water sources. This research is critical for understanding the persistence and ecological effects of such chemicals, thereby aiding in the development of safer agricultural practices (Zimmerman et al., 2002).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial and anticancer activities .

Mode of Action

It is known that similar compounds can interact with their targets by blocking the biosynthesis of certain bacterial lipids . In the case of anticancer activity, these compounds may interfere with cell proliferation and induce apoptosis .

Biochemical Pathways

Based on the reported antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound may affect pathways related to cell growth and division .

Pharmacokinetics

Similar compounds have been reported to have good drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity against various bacterial species and anticancer activity against certain cancer cell lines .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S/c20-13-4-6-15(7-5-13)23-18(26)17(25)22-9-8-16-11-27-19(24-16)12-2-1-3-14(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITFOXZQYZKROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)

![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)